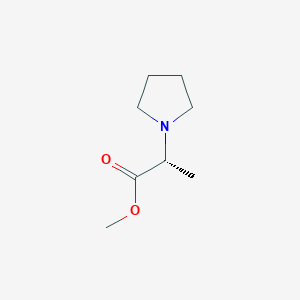![molecular formula C11H6N4 B1415355 (Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile CAS No. 2169464-14-4](/img/structure/B1415355.png)
(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile
描述
(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a malononitrile group. This compound is of significant interest due to its potential applications in medicinal chemistry, material science, and organic synthesis. The imidazo[1,2-a]pyridine scaffold is known for its biological activity and structural versatility, making it a valuable target for synthetic chemists.
准备方法
Synthetic Routes and Reaction Conditions
-
Condensation Reactions: : One common method for synthesizing (Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile involves the condensation of imidazo[1,2-a]pyridine-6-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired product after purification .
-
Multicomponent Reactions: : Another approach involves multicomponent reactions where imidazo[1,2-a]pyridine, malononitrile, and an aldehyde are reacted together in a one-pot synthesis. This method is advantageous due to its simplicity and high efficiency .
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the above synthetic routes, often optimized for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and consistency.
化学反应分析
Types of Reactions
-
Oxidation: : (Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives .
-
Reduction: : Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazo[1,2-a]pyridine derivatives .
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the malononitrile group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Piperidine, sodium hydroxide.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
科学研究应用
Chemistry
In organic synthesis, (Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile serves as a versatile building block for the construction of more complex molecules
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory activities. The imidazo[1,2-a]pyridine core is known to interact with various biological targets, making it a promising candidate for drug development.
Industry
In the material science industry, this compound is used in the development of organic semiconductors and light-emitting materials. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism by which (Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it can bind to enzymes, receptors, or DNA, modulating their activity. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis through mitochondrial pathways.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which lacks the malononitrile group, is widely studied for its biological activity.
Imidazo[1,2-a]pyridin-3-ylmethylene)malononitrile: A structural isomer with the malononitrile group at a different position.
Benzimidazole derivatives: Compounds with a similar fused ring structure but different heteroatoms.
Uniqueness
(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile is unique due to the presence of both the imidazo[1,2-a]pyridine core and the malononitrile group, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for functionalization, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
2-(imidazo[1,2-a]pyridin-6-ylmethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4/c12-6-10(7-13)5-9-1-2-11-14-3-4-15(11)8-9/h1-5,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDHOWAWADYGGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1415277.png)
![1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B1415278.png)

![N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1415281.png)


![3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline](/img/structure/B1415286.png)

![[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B1415288.png)


